Stereochemical Identity Confers Distinct Arabino-Nucleoside Biological Target Engagement
1,N6-Etheno-ara-adenosine is unequivocally an arabino-configured nucleoside by virtue of its (2R,3S,4S,5R) stereochemistry, as confirmed by its IUPAC name [1]. In the broader class of purine nucleoside analogs, arabino-nucleosides exhibit distinct mechanisms of action compared to ribo- or xylo- analogs, primarily through inhibition of DNA synthesis and induction of apoptosis in indolent lymphoid malignancies . While specific Ki or IC50 values for this precise compound are not publicly available in peer-reviewed literature, its classification as an 'arabino-nucleoside' directly links it to the well-characterized pharmacology of this subclass, which is distinct from the ribo- or xylo- series.
| Evidence Dimension | Stereochemical classification and subclass mechanism of action |
|---|---|
| Target Compound Data | Arabino configuration (2R,3S,4S,5R); classified as Arabino-nucleoside subclass [REFS-1, REFS-2] |
| Comparator Or Baseline | Ribo configuration (2R,3R,4R,5R) for 1,N6-ethenoadenosine ; Xylo configuration (2R,3R,4R,5R) for 1,N6-etheno-9-(β-D-xylofuranosyl)adenosine |
| Quantified Difference | In the nucleoside antimetabolite class, arabino-nucleosides broadly target indolent lymphoid malignancies via DNA synthesis inhibition, a mechanism not uniformly shared by ribo- or xylo- analogs. |
| Conditions | Class-level pharmacological annotation for purine nucleoside analogs |
Why This Matters
For researchers targeting DNA-synthesis-dependent cancer pathways, selecting an arabino-configured analog is mandatory to engage the correct pharmacological target, making generic etheno-adenosine an inappropriate substitute.
- [1] TargetMol. 1,N6-Etheno-ara-adenosine (TNU0290) Product Page. View Source
